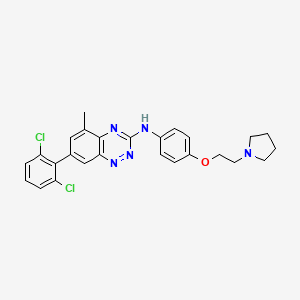

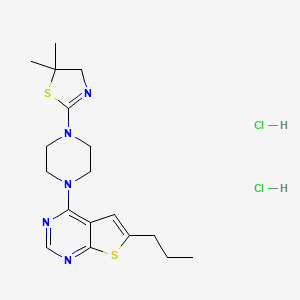

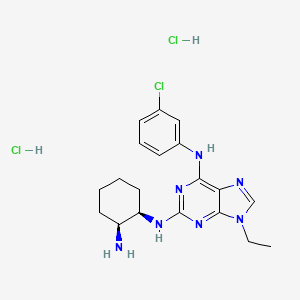

CGP 74514 dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent cdk1 inhibitor (IC50 = 25 nM). Reduces Akt phosphorylation and increases mitochondrial damage in leukemia cells in vitro in combination with LY 294002.

Scientific Research Applications

Cancer Research Applications CGP 74514A hydrochloride, a derivative of staurosporine, has been investigated for its potential in cancer treatment. In particular, its ability to sensitize glioblastoma cells to radiation was explored, indicating a potential use in combination with radiation therapy for glioblastoma treatment (Begemann et al., 1998). Additionally, its cytotoxic potentiating effects were studied in combination with standard cytotoxic agents for neuroendocrine tumors, suggesting its application in chemotherapy regimens (Larsson et al., 2009).

Molecular Pharmacology CGP 74514A has shown properties affecting various molecular pathways. Its influence on cell cycle control and kinase activities in glioblastoma cells indicates a broader impact on cellular processes beyond just cancer therapy. This makes it a compound of interest in studying the underlying molecular mechanisms of cell growth and apoptosis (Begemann et al., 1998).

Neurological Research Research on CGP 74514A's interactions with neuroendocrine tumor cells has provided insights into its potential neurological applications. Understanding its effects on these cells could lead to developments in treating related neuroendocrine disorders (Larsson et al., 2009).

Cellular Signaling Studies The compound's ability to inhibit kinase activities and affect cell cycle control in glioblastoma cells offers a useful tool for studying cellular signaling pathways. This can help in understanding how cells communicate and regulate various processes such as growth and apoptosis (Begemann et al., 1998).

properties

Molecular Formula |

C19H24ClN7.2HCl |

|---|---|

Molecular Weight |

458.82 |

IUPAC Name |

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride |

InChI |

InChI=1S/C19H24ClN7.2ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);2*1H/t14-,15+;;/m0../s1 |

SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl |

synonyms |

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.